REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[C:9]([O:11]C)[CH:8]=[CH:7][C:6]=1[O:13]C.[BrH:15]>>[BrH:15].[NH2:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:6]=1[OH:13] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NCCCC1=C(C=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
830 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered out
|
Type
|
CUSTOM
|
Details
|
dried to obtain88 g of the end product
|
Name
|
|
Type
|
|
Smiles
|
Br.NCCCC1=C(O)C=CC(=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |